LHRH, Phe(6)-

Description

GnRH and its Central Role in Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation

Gonadotropin-releasing hormone (GnRH), a decapeptide hormone, is a critical regulator of the reproductive system in vertebrates. nih.gov Produced and released from specialized neurons in the hypothalamus, GnRH governs the synthesis and secretion of two essential gonadotropic hormones from the anterior pituitary gland: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govwikipedia.orgclevelandclinic.org This intricate interplay forms the initial and most crucial step of the hypothalamic-pituitary-gonadal (HPG) axis. wikipedia.orgwikipedia.org

The pulsatile secretion of GnRH into the hypophyseal portal bloodstream is a key feature of its regulatory function. wikipedia.orgportlandpress.com This rhythmic release pattern is necessary for the appropriate stimulation of gonadotrope cells in the pituitary. wikipedia.org The frequency of these pulses dictates the differential release of LH and FSH. High-frequency pulses predominantly stimulate LH secretion, while low-frequency pulses favor FSH release. wikipedia.org These gonadotropins, in turn, act on the gonads (testes in males and ovaries in females) to stimulate the production of sex steroids—testosterone (B1683101) in males, and estrogen and progesterone (B1679170) in females—and to regulate gametogenesis (the production of sperm and eggs). nih.govwikipedia.orgclinmedjournals.org

The HPG axis is a finely tuned feedback system. The sex hormones produced by the gonads exert negative feedback on both the hypothalamus and the pituitary gland, thereby regulating GnRH, LH, and FSH secretion. nih.gov This feedback loop ensures the maintenance of hormonal balance necessary for normal reproductive function, including the onset of puberty, sexual development, and the menstrual cycle in females. nih.govwikipedia.org Disruptions in any component of this axis can lead to various reproductive disorders. nih.govwikipedia.org

Overview of Synthetic GnRH Analogues: Research Paradigms for Agonists and Antagonists

The discovery and synthesis of GnRH in 1971 opened the door to the development of synthetic analogues designed to modulate the HPG axis for therapeutic purposes. nih.govnih.gov These analogues are broadly categorized into two classes: agonists and antagonists. researchgate.netmdpi.com

GnRH Agonists: These analogues are structurally similar to native GnRH and initially bind to and activate GnRH receptors on pituitary gonadotropes, causing a transient surge in LH and FSH secretion, often referred to as a "flare-up" effect. nih.govnih.govresearchgate.net However, their key characteristic is their enhanced potency and longer half-life compared to natural GnRH. nih.gov This is typically achieved by substituting the amino acid at position 6 to protect against enzymatic degradation. nih.govoup.com Continuous administration of GnRH agonists leads to a paradoxical effect: the persistent stimulation of GnRH receptors results in their desensitization and downregulation, ultimately leading to a profound and sustained suppression of gonadotropin secretion and, consequently, a state of medical castration. mdpi.comnih.govacs.org

GnRH Antagonists: Unlike agonists, GnRH antagonists bind competitively to the GnRH receptors in the pituitary without activating them. nih.govmdpi.comtci-thaijo.org This direct blockade of the receptor prevents endogenous GnRH from exerting its effect, leading to an immediate, rapid, and reversible suppression of LH and FSH secretion. nih.govtci-thaijo.org This mechanism of action avoids the initial flare-up of gonadotropins and sex hormones seen with agonists. researchgate.nettci-thaijo.org The development of GnRH antagonists has focused on creating compounds with high receptor affinity and minimal side effects. tci-thaijo.org

The distinct mechanisms of action of GnRH agonists and antagonists have established them as invaluable tools in both clinical practice and research, allowing for the controlled manipulation of the reproductive endocrine system. nih.govmdpi.com

Historical Context of GnRH Antagonist Development: Early Structural Principles and Evolution in Preclinical Research

The journey to develop clinically useful GnRH antagonists was a multi-decade endeavor marked by significant chemical and biological challenges. researchgate.netoup.com Following the elucidation of the GnRH decapeptide sequence (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2), initial efforts focused on creating antagonists by modifying this native structure. wikipedia.orgacs.orggoogle.com

The first generation of antagonists involved substitutions at positions 2 and 3. However, a pivotal breakthrough was the substitution of the glycine (B1666218) at position 6 with a D-amino acid, a modification that had proven successful in creating potent agonists. oup.comgoogle.com Further modifications at positions 1, 2, 3, and 6 were explored to enhance binding affinity and antagonistic potency. tci-thaijo.org

A major hurdle in early antagonist development was the frequent occurrence of histamine-releasing side effects, causing local reactions like edema and itching, and in some cases, systemic anaphylactoid reactions. researchgate.netoup.comgoogle.com This was a significant obstacle to their clinical application. google.com This undesirable effect was often associated with the presence of basic D-amino acids, such as D-Arginine, at position 6. tci-thaijo.org

Subsequent generations of antagonists were developed with the specific aim of eliminating this histamine-releasing activity without compromising their gonadotropin-suppressing efficacy. This led to the synthesis of "third-generation" antagonists, such as Cetrorelix (B55110) and Ganirelix. These compounds incorporated modifications with non-urethane-protected, hydrophilic D-amino acids at position 6 and other substitutions, which successfully reduced or eliminated the histamine-related side effects. tci-thaijo.org For example, Cetrorelix features substitutions at multiple positions, including D-Nal at position 1, D-Phe(4Cl) at 2, D-Pal at 3, and D-Cit at 6. oup.com Preclinical studies, often utilizing nonhuman primate models, were instrumental in evaluating the efficacy and safety of these evolving compounds, paving the way for their eventual clinical use. nih.govnih.gov

Positioning of LHRH, Phe(6)- Analogues within the Landscape of GnRH Antagonist Research

The substitution of the glycine (Gly) residue at position 6 of the native LHRH/GnRH molecule has been a cornerstone of analogue development. Replacing Gly with a D-amino acid was a critical modification that significantly increased the biological activity and stability of these synthetic peptides. google.com

Specifically, the introduction of a Phenylalanine (Phe) residue at position 6, creating LHRH, Phe(6)- analogues, was an important area of investigation. This substitution was explored in the context of creating both "superagonists" and antagonists. For instance, [D-Phe6]LHRH was one of the early, highly active LHRH agonists. google.com

In the realm of antagonists, modifications at position 6, including with Phe derivatives, were crucial. For example, early research on antagonists included compounds like [Ac-delta 2-Pro1, p-F-D-Phe 2, D-Trp3,6]GnRH, demonstrating the use of Phe derivatives in combination with other substitutions to achieve antagonistic properties. nih.gov Another example from early preclinical work involved testing antagonists like [Ac-pCIPhe1,pCIDPhe2,DTrp3,DArg6,DAla10]-GnRH-HCl. nih.gov

The specific analogue LHRH, phe(5)-delta-ala(6)- represents a more complex modification, where Phenylalanine replaces Tyrosine at position 5, and dehydroalanine (B155165) (an unsaturated amino acid) replaces Glycine at position 6. This type of modification, particularly the introduction of a non-standard amino acid like dehydroalanine, reflects the ongoing chemical exploration to fine-tune the peptide's conformation and biological activity.

Therefore, LHRH, Phe(6)- analogues are not a single entity but a class of compounds that have been integral to the evolution of GnRH research. They represent a key structural motif that, depending on the specific stereochemistry (L- or D-amino acid) and combination with other substitutions, could yield either highly potent agonists or form the backbone of effective antagonists. Their study was a fundamental step in understanding the structure-activity relationships that govern the interaction of these peptides with the GnRH receptor.

Data Tables

Table 1: Key Hormones of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

| Hormone | Secreting Gland | Primary Function |

| Gonadotropin-Releasing Hormone (GnRH) | Hypothalamus | Stimulates the pituitary to release LH and FSH. nih.govwikipedia.org |

| Luteinizing Hormone (LH) | Anterior Pituitary | Stimulates sex hormone production and gametogenesis. nih.govwikipedia.org |

| Follicle-Stimulating Hormone (FSH) | Anterior Pituitary | Stimulates sex hormone production and gametogenesis. nih.govwikipedia.org |

| Testosterone | Testes (Males) | Primary male sex hormone; regulates male characteristics and spermatogenesis. nih.gov |

| Estrogen | Ovaries (Females) | Primary female sex hormone; regulates the menstrual cycle and female characteristics. nih.gov |

Table 2: Comparison of GnRH Agonists and Antagonists

| Feature | GnRH Agonists | GnRH Antagonists |

| Mechanism of Action | Initial stimulation followed by receptor downregulation and desensitization. mdpi.comnih.gov | Competitive binding and blockade of GnRH receptors. mdpi.comtci-thaijo.org |

| Initial Effect on Gonadotropins | "Flare-up" - transient surge in LH and FSH. nih.govresearchgate.net | Immediate and rapid suppression. nih.govtci-thaijo.org |

| Onset of Action | Gradual suppression after the initial flare (approx. 10 days). nih.gov | Immediate (within hours). tci-thaijo.org |

| Recovery of HPG Axis | Slower recovery after discontinuation. | Rapid and predictable recovery after discontinuation. nih.gov |

| Histamine Release | Not a characteristic issue. | A significant problem with early-generation compounds. researchgate.netoup.com |

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H81N17O13/c1-34(2)24-44(54(85)72-43(14-8-22-67-62(64)65)61(92)79-23-9-15-50(79)60(91)69-31-51(63)82)73-55(86)45(25-35-10-4-3-5-11-35)74-56(87)46(26-36-16-18-39(81)19-17-36)75-59(90)49(32-80)78-57(88)47(27-37-29-68-41-13-7-6-12-40(37)41)76-58(89)48(28-38-30-66-33-70-38)77-53(84)42-20-21-52(83)71-42/h3-7,10-13,16-19,29-30,33-34,42-50,68,80-81H,8-9,14-15,20-28,31-32H2,1-2H3,(H2,63,82)(H,66,70)(H,69,91)(H,71,83)(H,72,85)(H,73,86)(H,74,87)(H,75,90)(H,76,89)(H,77,84)(H,78,88)(H4,64,65,67)/t42-,43-,44-,45+,46-,47-,48-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYQKOPVQDUQLX-HDJHSADSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@@H]7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H81N17O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206131 | |

| Record name | LHRH, Phe(6)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57521-78-5 | |

| Record name | LHRH, Phe(6)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057521785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LHRH, Phe(6)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Design and Synthetic Approaches to Lhrh, Phe 6 Analogues

Defining Structural Features and Core Peptide Sequence of LHRH, Phe(6)- Analogues

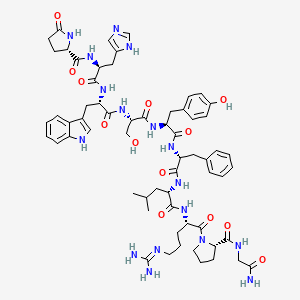

LHRH, also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. vulcanchem.com LHRH, Phe(6)- analogues are synthetic peptides where the glycine (B1666218) (Gly) at position 6 is replaced by phenylalanine (Phe). europa.eu This substitution is a key feature of these analogues. europa.eu

The core peptide sequence of these analogues maintains the fundamental decapeptide structure of native LHRH but incorporates Phe at the crucial sixth position. vulcanchem.comeuropa.eu Further modifications can be introduced at other positions to modulate the peptide's properties. For instance, substitutions at position 10 are common to enhance stability. google.com The native LHRH has a very short half-life of about 3-4 minutes in human blood due to enzymatic degradation, primarily at position 6 and 10. scirp.org

Significance of Phenylalanine at Position 6 for GnRH Receptor Binding and Antagonistic Activity

The substitution of the original glycine at position 6 with a lipophilic amino acid like phenylalanine significantly impacts the analogue's interaction with the GnRH receptor. europa.eu This modification can lead to either agonistic or antagonistic activity, depending on other substitutions within the peptide sequence. europa.euontosight.ai

The amino acid at position 6 plays a crucial role in the molecule's affinity for the GnRH receptors. europa.eu The introduction of a bulky amino acid like phenylalanine can stabilize a specific conformation of the peptide that is favorable for receptor binding. oncohemakey.com This enhanced binding affinity is a primary reason for the increased potency observed in many Phe(6)- analogues compared to the native LHRH. oup.com For instance, some antagonist analogues with modifications at positions 1, 2, 3, and 6, including [D-Phe2, Pro3, D-Phe6]-LHRH, have shown significant antiovulatory activity. acs.org

Stereochemical Configuration at Position 6: D-Phenylalanine vs. L-Phenylalanine

The stereochemistry of the amino acid at position 6 is a critical determinant of the analogue's biological activity. The substitution of Glycine at position 6 with a D-amino acid, such as D-Phenylalanine, is a significant modification that leads to increased activity. google.com This substitution helps to stabilize a β type II turn in the peptide's structure, which is believed to be the biologically active conformation for receptor binding. scirp.orgoncohemakey.com

The incorporation of a D-amino acid at this position makes the peptide more resistant to enzymatic degradation. ontosight.aioup.com Specifically, the Gly6-Leu7 bond is a primary site for cleavage by peptidases, and the presence of a D-amino acid hinders this process. oncohemakey.com In contrast, analogues with an L-amino acid at position 6 generally exhibit reduced activity. nih.gov Studies have shown that while [D-Phe6]-LHRH is a potent agonist, the corresponding L-Phe6 analogue has significantly lower activity. nih.gov This underscores the importance of the D-configuration for enhanced receptor interaction and stability.

Methodologies for Peptide Synthesis of LHRH, Phe(6)- Analogues: Solid-Phase and Solution-Phase Techniques

The synthesis of LHRH, Phe(6)- analogues is primarily achieved through two main strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). bachem.com

Solid-Phase Peptide Synthesis (SPPS): This is a widely used method for preparing LHRH analogues. ias.ac.innih.govgoogle.com In SPPS, the peptide chain is assembled stepwise on a solid resin support. bachem.com Different protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) or the acid-labile tert-butyloxycarbonyl (BOC), are used to protect the α-amino group of the incoming amino acid. scirp.orgias.ac.innih.gov The Fmoc strategy is often preferred as it allows for milder deprotection conditions, minimizing side reactions. ias.ac.in SPPS is amenable to automation and is suitable for the synthesis of a large number of peptide analogues for screening purposes. google.com

Solution-Phase Peptide Synthesis (LPPS): Also known as conventional synthesis in solution, LPPS involves the coupling of amino acid or peptide fragments in a suitable solvent. bachem.comug.edu.pl This method is often used for large-scale production of peptide drugs. ug.edu.pl While it can be more labor-intensive than SPPS, LPPS allows for the purification of intermediates at each step, which can lead to a purer final product. bachem.com A convergent approach in LPPS, where smaller peptide fragments are synthesized separately and then combined, can improve efficiency, especially for producing a series of related analogues that share common segments. bachem.com

Advanced Purification and Analytical Characterization Strategies for Synthetic LHRH, Phe(6)- Analogues (e.g., High-Performance Liquid Chromatography, Mass Spectrometry)

Following synthesis, crude LHRH, Phe(6)- analogues require rigorous purification and characterization to ensure their identity and purity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is the cornerstone for the purification and analysis of synthetic peptides. scirp.orgacs.org This technique separates the target peptide from impurities based on differences in hydrophobicity. scispace.com Crude peptide mixtures are loaded onto a C18 column and eluted with a gradient of an organic solvent (like acetonitrile) in water, often containing an ion-pairing agent like trifluoroacetic acid (TFA). scirp.orgacs.org Fractions are collected and analyzed for purity, and the pure fractions are then combined and lyophilized. scirp.org

Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide. scirp.org Electrospray ionization mass spectrometry (ESI-MS) is commonly used to obtain the mass of the peptide, which should match the calculated theoretical mass. scirp.orgmdpi.com This provides strong evidence for the correct assembly of the amino acid sequence.

The combination of HPLC and mass spectrometry provides a comprehensive characterization of the synthetic LHRH, Phe(6)- analogues, ensuring that the desired product has been obtained with a high degree of purity. scirp.orgacs.org

Introduction of Chemical Modifications: Conjugation Chemistry and Structural Enhancements (e.g., Glycosylation, Radiolabeling)

To further enhance the therapeutic properties of LHRH, Phe(6)- analogues, various chemical modifications can be introduced.

Glycosylation: The attachment of carbohydrate moieties (glycosylation) to the peptide backbone is a strategy employed to improve metabolic stability and permeability across biological membranes. uq.edu.aunih.gov Glycosylation can protect the peptide from enzymatic degradation and has been shown to increase the half-life of LHRH analogues in biological fluids. nih.govrsc.org For example, N-terminal glycosylation of LHRH analogues with sugars like glucose, galactose, and lactose (B1674315) has been reported to significantly enhance their stability and permeability. rsc.orgrsc.org

Radiolabeling: Radiolabeling of LHRH analogues allows for their use in diagnostic imaging and targeted radiotherapy. google.comacs.org Radionuclides such as Technetium-99m (99mTc) and Lutetium-177 (177Lu) can be attached to the peptide via a chelating agent. acs.orgnih.govsnmjournals.org These radiolabeled analogues can then be used to visualize tumors that overexpress LHRH receptors or to deliver a cytotoxic radiation dose directly to cancer cells. nih.govacs.org The chelator is often attached at a position that does not interfere with receptor binding, such as the side chain of an amino acid at position 6. nih.gov

Structure Activity Relationship Sar Studies of Lhrh, Phe 6 Analogues

Elucidation of Critical Amino Acid Residues for GnRH Receptor Interaction and Antagonism

The biological activity of LHRH analogues is highly dependent on the specific amino acid sequence. nih.govmdpi.com Both the N-terminal (amino acids 1-6) and the C-terminal (amino acids 6-10) regions of the GnRH peptide are crucial for receptor binding. nih.govmdpi.com The N-terminus is primarily responsible for receptor activation, while the C-terminus, especially the residue at position 8, contributes to high-affinity binding. nih.govmdpi.com

For the development of GnRH antagonists, modifications at several key positions have proven to be critical. The amino acid residues at positions 1, 2, 3, 6, and 10 are particularly important for the biological activity of the GnRH-I peptide. mdpi.com The initial step in creating antagonists often involves modifying the N-terminal residues, particularly at position 2. oup.com Replacing the native histidine (His) at position 2 with other amino acids can lead to analogues with antagonistic properties. oup.com This is because the His2 residue is thought to be important for stabilizing the active conformation of the receptor. oup.com Consequently, many potent GnRH antagonists feature bulky hydrophobic amino acids, such as D-4-Cl-Phe, at this position. oup.com

Furthermore, substitutions at positions 1, 3, and 6 with aromatic D-amino acids are a common strategy in the design of first-generation antagonists. mdpi.com For instance, the antagonist [Ac-D-2Nal¹, D-Fpa², D-Trp³, and D-Arg⁶] GnRH was developed through such substitutions. mdpi.com These modifications not only contribute to antagonistic activity but also increase resistance to enzymatic degradation. mdpi.comgoogle.com The amino acids at positions 1, 6, and 10 are also crucial for maintaining the three-dimensional structure of the peptide, which is essential for receptor binding. nih.govjaypeedigital.com

Impact of Phenylalanine Substitution at Position 6 on Binding Affinity and In Vitro Potency

The substitution of the glycine (B1666218) (Gly) residue at position 6 of the native LHRH sequence with a D-amino acid is a cornerstone of designing potent LHRH analogues, both agonists and antagonists. google.comgoogle.com This modification significantly enhances the binding affinity to the GnRH receptor. google.com Specifically, replacing Gly⁶ with a D-amino acid stabilizes a β-II' turn conformation, a key structural feature for receptor interaction. mdpi.comoncohemakey.com This conformational stabilization is believed to pre-organize the peptide into a bioactive shape, facilitating a more favorable interaction with the receptor. pnas.org

The introduction of a D-phenylalanine (D-Phe) at position 6 is a common feature in many LHRH antagonists. medchemexpress.comias.ac.in While the substitution of Gly⁶ with D-amino acids generally increases potency, the specific nature of the amino acid at this position fine-tunes the activity. For example, analogues with D-Phe at position 6, such as [D-Phe², D-Trp⁶] LHRH and [D-Phe²,⁶]LHRH, are known to be effective antagonists. ias.ac.in However, the introduction of other residues, like D-Hpg, at this position can lead to a marked decrease in potency, highlighting the specific importance of the phenylalanine residue. ias.ac.in

The increased binding affinity resulting from the D-amino acid substitution at position 6 also contributes to a longer duration of action. mdpi.com This is partly due to increased resistance to enzymatic cleavage at the 6-7 position. oncohemakey.com The hydrophobicity of the D-amino acid at position 6 can also play a role. While highly hydrophobic analogues can sometimes have issues with solubility, the incorporation of D-Arg at position 6 has been shown to increase hydrophilicity and lead to a prolonged duration of action through a "hydrophilic depot effect". mdpi.com

The following table summarizes the impact of substitutions at position 6 on the activity of LHRH analogues:

| Analogue Name | Substitution at Position 6 | Observed Effect |

| [D-Phe⁶]LHRH | D-Phe | Increased antagonistic activity. google.com |

| [D-Trp⁶]LHRH | D-Trp | Increased antagonistic activity. google.com |

| [D-Leu⁶]LHRH | D-Leu | Increased antagonistic activity. google.com |

| [D-Ala⁶]LHRH | D-Ala | Increased antagonistic activity. google.com |

| [D-Hpg⁶]LHRH | D-Hpg | Weak agonistic activity, loss of potency. ias.ac.in |

| (Phe⁵, delta Ala⁶)-LH-RH | dehydroalanine (B155165) | Inactive, suggesting flexibility at position 6 is crucial. nih.gov |

Influence of N-Terminal Modifications on Biological Activity and Stability

Modifications at the N-terminus of LHRH, Phe(6)- analogues are crucial for both their biological activity and stability. researchgate.netresearchgate.net The N-terminal pyroglutamic acid (pGlu) in the native LHRH is important for receptor activation, and its modification or replacement is a key strategy in developing antagonists. oup.com Acylation of the N-terminus, for instance with an acetyl group (Ac), is a common modification that enhances stability by protecting the peptide from enzymatic degradation. researchgate.netontosight.aigoogle.com

The substitution of amino acids at the N-terminal positions, particularly at positions 1, 2, and 3, with unnatural or D-amino acids is a hallmark of potent GnRH antagonists. nih.gov The introduction of hydrophobic clusters, such as Ac-D-Nal-D-Cpa-D-Pal, at the N-terminus is a feature of several third- and fourth-generation GnRH antagonists. nih.gov These modifications are designed to optimize receptor binding and induce antagonism. oup.com

Research has shown that the nature of the substituent at position 1 significantly influences antiovulatory activity. nih.gov A study of D-Arg⁶-analogs with the general formula (N-acetyl-X¹, D-p-Cl-Phe², D-Trp³, D-Arg⁶, D-Ala¹⁰) LH-RH found that a lipophilic, aromatic substituent at position 1 is required for high potency. nih.gov The larger the hydrophobic amino acid at position 1 (e.g., p-Br-Phe, β-Nal-2), the higher the antiovulatory activity. nih.gov Conversely, analogues with non-aromatic or hydrophilic amino acids at this position generally exhibit much lower activity. nih.gov

Role of C-Terminal Modifications in Modulating Peptide Functionality

Modifications at the C-terminus of LHRH, Phe(6)- analogues also play a significant role in modulating their function and stability. jaypeedigital.comnih.gov In native LHRH, the C-terminus is a glycinamide (B1583983) (Gly-NH₂). Replacing this with other residues or modifying the amide group can enhance the properties of the analogue.

One of the most effective C-terminal modifications for increasing the potency of LHRH agonists was the replacement of Gly-NH₂ with a Pro-NHEt (proline ethylamide) group. google.com This modification, often combined with a D-amino acid at position 6, leads to highly active compounds. google.com The ethylamide group increases hydrophobicity, which can contribute to stronger receptor binding and protects the C-terminus from enzymatic degradation. mdpi.com

In the context of antagonists, the incorporation of D-alanine (D-Ala) at position 10 is a common strategy. mdpi.com This modification was used to generate newer antagonists with altered hydrophobicity. mdpi.com The C-terminal pentapeptide of LHRH (residues 6-10) has also been shown to be a dominant B cell epitope, capable of eliciting a strong anti-LHRH antibody response, highlighting the importance of this region in the molecule's biological recognition. nih.gov

Conformational Analysis and Molecular Dynamics of LHRH, Phe(6)- Analogues

The three-dimensional conformation of LHRH, Phe(6)- analogues is a critical determinant of their biological activity. Understanding their conformational preferences is essential for rational drug design.

MD simulations have provided insights into the aggregation behavior of GnRH antagonists, which is an important consideration for their pharmaceutical development. researchgate.net These simulations can reveal the dynamics of peptide aggregation and the influence of different structural elements on this process. researchgate.net Theoretical analyses have also been used to study the conformational restrictions imposed by incorporating specific residues, such as tetrahydroisoquinoline carboxylic acid (Tic). nih.gov These studies have shown a correlation between the predicted strain energy of the analogue's conformation and its biological potency. nih.gov For instance, the incorporation of D-Tic at position 6 was found to maintain the type II' β-turn structure that is characteristic of active GnRH analogues. nih.gov

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), have been instrumental in experimentally determining the solution conformations of LHRH, Phe(6)- analogues. researchgate.netresearchgate.net

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution. oup.com Two-dimensional NMR studies have been used to analyze highly potent dicyclic GnRH antagonists, confirming the presence of β-turn structures. salk.edu NMR has also been employed to investigate the aggregation behavior of GnRH antagonists, allowing for the detection of different aggregate species and the role of counterions in the aggregation process. researchgate.net Studies comparing aggregating and non-aggregating peptides, such as D-Phe(6)-GnRH, have demonstrated the utility of NMR in this regard. researchgate.netresearchgate.net

Circular Dichroism (CD) spectroscopy is another powerful technique for studying the secondary structure of peptides. It can provide information about the presence of α-helices, β-sheets, and random coil structures. While specific CD data for LHRH, Phe(6)- is not detailed in the provided context, it is a standard method used in the conformational analysis of peptide analogues.

Molecular and Cellular Mechanisms of Gnrh Receptor Antagonism by Lhrh, Phe 6 Analogues

Competitive Binding Kinetics and Equilibrium Dissociation Constants (Ki) of LHRH, Phe(6)- Analogues at the GnRH Receptor

LHRH, Phe(6)- analogues and other GnRH antagonists function by competitively binding to the GnRH receptor. nih.govresearchgate.net This competitive inhibition means they vie with the endogenous GnRH for the same binding sites on the receptor without initiating a biological response. researchgate.net The efficacy of this competition is quantified by the equilibrium dissociation constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the native ligand. A lower Ki value signifies a higher binding affinity of the antagonist for the receptor.

The development of GnRH antagonists has involved strategic amino acid substitutions at various positions of the native GnRH decapeptide to enhance their binding affinity and stability. Modifications at positions 1, 2, 3, and 6 are particularly common in creating potent antagonists. researchgate.net For example, the introduction of aromatic amino acids at these positions can create new contact points with the receptor, compensating for the loss of interactions that are crucial for receptor activation by agonists. oup.com

Detailed kinetic studies have been instrumental in characterizing the binding properties of various LHRH, Phe(6)- analogues. These studies often involve radioligand binding assays where a radiolabeled GnRH agonist or antagonist is displaced by increasing concentrations of the unlabeled antagonist being tested. The resulting data allows for the calculation of the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand), from which the Ki can be derived.

| Analogue | Receptor Source | Ki (nM) |

| Antagonist 27 | Chicken GnRH-R-I | 0.38 |

| Antagonist 27 | Chicken GnRH-R-III | 21.4 |

| Mammalian Antagonist 135-18 | Chicken GnRH-R-I | ~1 |

| Mammalian Antagonist 135-25 | Chicken GnRH-R-I | ~1 |

| This table presents a selection of binding affinity data for different GnRH antagonists at various receptor subtypes. The Ki values demonstrate the varying potencies of these analogues. bioscientifica.com |

Mechanisms of Receptor Occupancy and Subsequent Downregulation (as observed with antagonists)

The primary mechanism of action for GnRH antagonists is the competitive occupancy of the GnRH receptor, leading to an immediate and dose-dependent suppression of gonadotropin release. nih.govconicet.gov.ar Unlike GnRH agonists, which initially stimulate the receptor before causing desensitization, antagonists block the receptor from the outset, preventing any activation. mdpi.com

Interestingly, long-term administration of GnRH antagonists can also lead to a downregulation of GnRH receptors. conicet.gov.arresearchgate.net This phenomenon, while also observed with chronic agonist treatment, occurs through a different initial mechanism. With antagonists, the sustained blockade of the receptor appears to trigger cellular processes that reduce the number of receptors on the cell surface. nih.gov Studies in rats treated with the GnRH antagonist cetrorelix (B55110) have shown a time-dependent decrease in both occupied and unoccupied GnRH receptors, as well as a reduction in GnRH receptor mRNA expression. researchgate.net This suggests that the continuous absence of receptor signaling, due to antagonist occupancy, can lead to a feedback mechanism that reduces receptor synthesis.

Modulation of Intracellular Signal Transduction Pathways upon Receptor Binding

The binding of GnRH to its receptor initiates a cascade of intracellular events. Antagonistic LHRH, Phe(6)- analogues, by blocking this initial binding step, effectively shut down these downstream signaling pathways.

Inhibition of G-Protein Coupling and Activation

The GnRH receptor is a G protein-coupled receptor that primarily couples to the Gαq/11 family of G proteins. mdpi.comnih.gov Upon agonist binding, the receptor undergoes a conformational change that allows it to activate these G proteins. nih.gov This activation is the critical first step in the intracellular signaling cascade. LHRH, Phe(6)- analogues, by binding to the receptor without inducing this activating conformational change, prevent the coupling and subsequent activation of Gαq/11. nih.gov This blockade is the molecular basis for their antagonistic effect, as it halts the signal at its very source.

Suppression of Phospholipase C (PLC) and Inositol (B14025) Phosphate (B84403) Signaling

The activation of Gαq/11 by an agonist-bound GnRH receptor leads to the stimulation of phospholipase Cβ (PLCβ). oup.commdpi.com PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 is a water-soluble molecule that diffuses into the cytoplasm. By preventing the activation of Gαq/11, LHRH, Phe(6)- analogues effectively suppress the activity of PLC and, consequently, halt the production of IP3 and DAG. nih.gov This suppression of the inositol phosphate signaling pathway is a direct consequence of the initial receptor blockade.

Interference with Intracellular Calcium Ion Mobilization

One of the key roles of IP3 is to bind to its receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca2+) from the endoplasmic reticulum into the cytoplasm, leading to a rapid increase in intracellular Ca2+ concentration. oup.com This rise in intracellular Ca2+ is a crucial signal for the release of gonadotropins, such as LH and FSH. nih.gov LHRH, Phe(6)- analogues, by inhibiting the production of IP3, prevent this mobilization of intracellular calcium stores. researchgate.net Consequently, the downstream physiological responses that are dependent on this calcium signal, most notably gonadotropin secretion, are effectively blocked. Some studies have also indicated that GnRH signaling can involve the influx of extracellular calcium through voltage-operated calcium channels, a process that is also ultimately dependent on the initial receptor activation. oup.com Therefore, by blocking the GnRH receptor, antagonists interfere with all subsequent calcium-dependent events.

Modulation of Adenylyl Cyclase and Cyclic AMP (cAMP) Generation

The adenylyl cyclase (AC)/cyclic AMP (cAMP) signaling pathway is another major route for G protein-coupled receptors (GPCRs), although its role in GnRH receptor signaling has been considered secondary to the primary Gαq/11-PLC pathway. nih.govoup.com Nonetheless, evidence indicates that GnRH receptors can couple to Gαs proteins, stimulating adenylyl cyclase to produce cAMP, which then activates Protein Kinase A (PKA). mdpi.comnih.gov This pathway is implicated in the regulation of gene expression and other cellular functions. mdpi.com

The modulation of this pathway by LHRH, Phe(6)- analogues is primarily inhibitory. By acting as antagonists at the GnRH receptor, they prevent the coupling to Gαs and the subsequent activation of adenylyl cyclase. This blockade prevents the generation of cAMP that would normally be induced by the endogenous GnRH. Studies in various cell systems have confirmed that GnRH can stimulate cAMP production, and this effect is logically blocked by the presence of a competitive antagonist. nih.gov

| Signaling Pathway | Effect of LHRH, Phe(6)- Analogues (Antagonists) | Primary Mechanism | Key Cellular Outcome |

|---|---|---|---|

| MAPK/ERK | Inhibition in Pituitary; Modulation in Extrapituitary Cells | Competitive binding to GnRHR, blocking agonist-induced activation. researchgate.net May actively trigger stress-kinase pathways in cancer cells. researchgate.net | Suppression of gonadotropin synthesis (pituitary); potential for anti-proliferative/apoptotic effects (extrapituitary). researchgate.netplos.org |

| Adenylyl Cyclase/cAMP | Inhibition/Blockade | Competitive binding to GnRHR, preventing Gαs coupling and subsequent AC activation. mdpi.comnih.gov | Prevention of GnRH-induced cAMP generation and PKA activation. nih.gov |

Comparative Analysis of GnRH Receptor Signaling in Pituitary Versus Extrapituitary Cell Types

The signaling mechanisms initiated by GnRH receptor activation display remarkable diversity between pituitary gonadotropes and various extrapituitary cell types where the receptor is expressed. researchgate.netnih.gov This divergence is fundamental to understanding the differing physiological and pharmacological effects of GnRH analogues like LHRH, Phe(6)- in different tissues.

In Pituitary Gonadotropes: The canonical signaling pathway is well-established. GnRH binding to its receptor activates the Gαq/11 G-protein, which in turn stimulates phospholipase C (PLC). nih.gov This leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, and DAG activates protein kinase C (PKC), both of which are crucial for the synthesis and pulsatile secretion of LH and FSH. oup.comnih.gov GnRH antagonists, including LHRH, Phe(6)- derivatives, act by competitively binding to these pituitary receptors, thereby blocking the entire downstream cascade and causing a rapid suppression of gonadotropin release. researchgate.netplos.org

In Extrapituitary Tissues: GnRH receptors are found in a variety of non-pituitary tissues, including the ovary, endometrium, prostate, and various cancer cells derived from these tissues. plos.orgresearchgate.net Critically, the classical Gαq/11-PLC signaling pathway that operates in the pituitary is often not the primary mediator of GnRH action in these extrapituitary cells. mdpi.comnih.gov Instead, GnRH analogues can engage different signaling networks.

For example, in ovarian and prostate cancer cells, the anti-proliferative effects of GnRH antagonists are not typically associated with the inhibition of PLC but rather with the activation of phosphotyrosine phosphatases, which can interfere with the signaling cascades of growth factor receptors like EGFR. mdpi.com Furthermore, GnRH antagonists can directly induce apoptosis in cancer cells by activating stress-related kinase pathways such as JNK and other MAPKs, a mechanism distinct from simple competitive blockade. researchgate.netmdpi.com Transcriptomic analysis of prostate cells treated with the GnRH antagonist degarelix (B1662521) revealed effects on genes related to cell growth, G-coupled receptors, and the MAPK pathway, highlighting a direct, non-pituitary-mediated action. plos.org

This functional divergence suggests that the GnRH receptor can couple to different G-proteins or effector systems depending on the cellular environment, the presence of co-receptors, and the specific ligand (agonist vs. antagonist) bound to it. mdpi.comnih.gov

| Feature | Pituitary Gonadotropes | Extrapituitary Cells (e.g., Cancer Cells) |

|---|---|---|

| Primary Signaling Pathway | Gαq/11 → PLC → IP3/DAG → Ca2+/PKC. nih.gov | Often independent of Gαq/11-PLC. mdpi.comnih.gov Involves phosphotyrosine phosphatases, MAPK/JNK pathways. researchgate.netmdpi.com |

| Action of GnRH Antagonists | Competitive blockade of GnRH binding, preventing gonadotropin synthesis and secretion. researchgate.netplos.org | Direct anti-proliferative and pro-apoptotic effects. plos.orgmdpi.com Cross-talk with growth factor receptor signaling. nih.gov |

| Key Functional Outcome | Suppression of LH and FSH release, leading to gonadal suppression. nih.gov | Inhibition of local cell growth, induction of apoptosis, modulation of metastasis and angiogenesis. plos.orgnih.gov |

Biological Activity and Preclinical Research Applications of Lhrh, Phe 6 Analogues

Inhibition of Gonadotropin Secretion in In Vitro Pituitary Cell Culture Systems

LHRH, Phe(6)- analogues have demonstrated significant inhibitory effects on gonadotropin secretion in in vitro studies using pituitary cell cultures. These systems provide a controlled environment to directly assess the action of these compounds on the pituitary gonadotropes, the cells responsible for producing and releasing LH and FSH.

One of the key findings from in vitro research is the ability of these analogues to act as competitive antagonists of the GnRH receptor. tci-thaijo.org By binding to the GnRH receptors on pituitary cells, they prevent the native LHRH from exerting its stimulatory effects, thus inhibiting the synthesis and release of LH and FSH. tci-thaijo.orgnih.gov For instance, studies have shown that analogues such as [D-Phe(2), Pro(3), D-Trp(6)]-LHRH can completely inhibit the LHRH-induced release of both LH and FSH from isolated rat pituitaries. nih.gov Similarly, other analogues with a D-Phe at position 6 have also been shown to have a complete inhibitory effect on gonadotropin release in vitro. nih.gov

The potency of these analogues can be influenced by other amino acid substitutions in the peptide chain. For example, the presence of a proline residue at position 3 has been found to enhance the in vitro inhibitory potency of LHRH antagonists. nih.gov The table below summarizes the effects of some LHRH, Phe(6)- analogues on gonadotropin secretion in pituitary cell culture systems.

| Analogue | System | Effect on Gonadotropin Secretion | Reference |

| [D-Phe(2), Pro(3), D-Trp(6)]-LHRH | Isolated rat pituitaries | Complete inhibition of LHRH-induced LH and FSH release. | nih.gov |

| [D-Phe(2), Leu(3), D-Phe(6)]-LHRH | Isolated rat pituitaries | Complete inhibitory effect on gonadotropin release. | nih.gov |

| [D-Phe2,6, Pro3]-LH-RH | Pituitary cells | Blocks the GnRH-induced increase in GnRH binding sites. | medchemexpress.com |

| Fluorescently labeled LHRH antagonist | Dispersed rat pituitary cells | Blocked LHRH-stimulated LH release. | nih.gov |

These in vitro studies have been crucial in elucidating the mechanism of action of LHRH, Phe(6)- analogues and have provided the foundation for their in vivo applications in animal models.

Effects on Reproductive Endocrine Function in Non-Human Animal Models

The preclinical evaluation of LHRH, Phe(6)- analogues in non-human animal models has provided valuable insights into their effects on the reproductive endocrine system. These studies have been conducted in a variety of species, including rhesus monkeys, rats, and pigs, to assess their potential as modulators of reproductive function.

Modulation of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Release Profiles in Animal Models

In animal models, LHRH, Phe(6)- analogues have consistently demonstrated their ability to suppress the release of LH and FSH. For example, a single administration of an inhibitory analogue, [N-Ac-D-Trp1, 3, D-p-Cl-Phe2, D-Phe6, D-Ala10]-LH-RH, in oophorectomized rhesus monkeys resulted in a prompt and significant decrease in serum levels of both FSH and LH that lasted for at least 24 hours. nih.gov Another antagonist, [(

In rats, analogues such as [d-Phe2, d-Ala6]-LH-RH and [d-Phe2, d-Leu6]-LH-RH have been shown to block the preovulatory surge of gonadotropins and inhibit ovulation. nih.gov Studies in pigs have also shown that the GnRH agonist Gonadorelin[6-D-Phe] (D-Phe6-LHRH) can induce LH release, demonstrating the modulatory effects of these analogues on gonadotropin secretion in this species as well. researchgate.net

The following table summarizes the effects of various LHRH, Phe(6)- analogues on LH and FSH release in different animal models.

| Analogue | Animal Model | Effect on LH and FSH Release | Reference |

| [N-Ac-D-Trp1, 3, D-p-Cl-Phe2, D-Phe6, D-Ala10]-LH-RH | Oophorectomized rhesus monkeys | Prompt and significant decrease in serum LH and FSH for at least 24 hours. | nih.gov |

| [( | Rhesus monkey | Complete inhibition of preovulatory LH and FSH peaks. | nih.gov |

| [d-Phe2, d-Ala6]-LH-RH | Rat | Blockade of the preovulatory gonadotropin surge. | nih.gov |

| [d-Phe2, d-Leu6]-LH-RH | Rat | Blockade of the preovulatory gonadotropin surge. | nih.gov |

| Gonadorelin[6-D-Phe] (D-Phe6-LHRH) | Goettinger miniature pigs | Induced LH release. | researchgate.net |

These findings in animal models highlight the potential of LHRH, Phe(6)- analogues to control gonadotropin secretion, which has significant implications for managing reproductive processes.

Influence on Sex Steroid Hormone Production (e.g., testosterone (B1683101), estradiol) in Animal Systems

By suppressing the release of LH and FSH, LHRH, Phe(6)- analogues indirectly influence the production of sex steroid hormones, such as testosterone and estradiol (B170435), in the gonads. The reduction in gonadotropin stimulation leads to a decrease in steroidogenesis.

In male animals, the administration of LHRH antagonists leads to a rapid suppression of testosterone levels. For instance, in the marmoset monkey, an LHRH antagonist induced a marked suppression of plasma LH and testosterone within 6-8 hours. nih.gov Similarly, studies in rats have shown that LHRH antagonists can effectively suppress testosterone levels. researchgate.netresearchgate.net This effect has been explored for its potential in managing conditions like prostate cancer, where reducing testosterone can slow tumor growth. nih.govresearchgate.netpnas.org

In female animals, the inhibition of gonadotropin surges by LHRH, Phe(6)- analogues prevents the associated rise in estradiol that is crucial for ovulation. In rhesus monkeys, the administration of an antagonist prevented the preovulatory gonadotropin surge despite elevated estradiol levels, effectively blocking ovulation. nih.gov This demonstrates the potent ability of these analogues to disrupt the normal cyclic production of female sex steroids.

The table below provides examples of the influence of LHRH, Phe(6)- analogues on sex steroid hormone production in animal models.

| Analogue | Animal Model | Effect on Sex Steroid Hormones | Reference |

| LHRH antagonist | Marmoset monkey (male) | Marked suppression of plasma testosterone. | nih.gov |

| Degarelix (B1662521) | Rat (male) | Sustained suppression of testosterone levels. | researchgate.net |

| Orntide | Rat (male) | Immediate suppression of testosterone. | researchgate.net |

| [( | Rhesus monkey (female) | Prevented preovulatory estradiol-induced gonadotropin surge. | nih.gov |

| [d-Trp6]-LH-RH | Rat (male with prostate tumors) | Significantly reduced serum testosterone levels. | nih.gov |

The ability of LHRH, Phe(6)- analogues to modulate sex steroid production underscores their importance as research tools and their potential for therapeutic applications in hormone-dependent conditions.

Utility of LHRH, Phe(6)- Analogues as Pharmacological Probes for GnRH Receptor Characterization and Pathway Elucidation

LHRH, Phe(6)- analogues have proven to be invaluable pharmacological probes for characterizing the GnRH receptor and elucidating the downstream signaling pathways. Their ability to bind to the GnRH receptor with high affinity and specificity allows researchers to study receptor distribution, binding kinetics, and the functional consequences of receptor activation or blockade. oup.comnih.gov

The development of fluorescently labeled LHRH antagonists has enabled the direct visualization of GnRH receptors on the surface of pituitary cells. nih.gov These tools have been used to study receptor trafficking, including clustering and internalization, providing insights into the mechanisms of receptor regulation. nih.gov

Furthermore, by competitively blocking the GnRH receptor, these analogues help to dissect the specific roles of GnRH in various physiological processes. tci-thaijo.org They have been used to confirm that the effects of GnRH are mediated through its receptor and to investigate the signaling cascades that are activated upon receptor binding. oup.com The structural modifications in these analogues, such as the substitution at position 6, have been critical in developing antagonists with high potency and stability, making them effective tools for these studies. nih.gov

Applications in Fundamental Reproductive Physiology and Neuroendocrinology Research in Animal Models

The use of LHRH, Phe(6)- analogues in animal models has significantly advanced our understanding of fundamental reproductive physiology and neuroendocrinology. By selectively and reversibly suppressing the hypothalamic-pituitary-gonadal (HPG) axis, these compounds allow researchers to investigate the roles of gonadotropins and sex steroids in a wide range of physiological processes.

In reproductive physiology, these analogues have been used to study the mechanisms of ovulation, the regulation of the menstrual and estrous cycles, and the process of spermatogenesis. nih.govnih.govnih.gov For example, by blocking the preovulatory LH surge, researchers can investigate the downstream events that are dependent on this hormonal trigger. nih.gov

In the field of neuroendocrinology, LHRH, Phe(6)- analogues have been employed to explore the intricate feedback mechanisms that govern the HPG axis. oup.com They have helped to delineate the roles of various neurotransmitters and neuropeptides in the control of GnRH secretion and to understand how sex steroids exert their feedback effects on the hypothalamus and pituitary. The ability to create a temporary and reversible state of hypogonadism with these antagonists provides a powerful model for studying the consequences of sex steroid deficiency and the mechanisms of hormonal replacement. nih.gov

Metabolic Stability and Enzymatic Degradation of Lhrh, Phe 6 Analogues

Susceptibility to Proteolytic Enzymes in In Vitro Biological Matrices

The stability of LHRH analogues is commonly assessed in various in-vitro biological matrices, including plasma, serum, and tissue homogenates from organs like the liver and kidneys, which are rich in proteolytic enzymes. uq.edu.au Native LHRH is notoriously unstable in these environments, with a half-life of only a few minutes. uq.edu.au For instance, in rat liver homogenate, native LHRH has a half-life of approximately 5 minutes, and in human plasma, it is around 6 minutes. uq.edu.au

The introduction of a D-amino acid at position 6, a common modification in superactive LHRH analogues, confers significant resistance to enzymatic degradation. researchgate.netresearchgate.net This is because proteases, which are highly specific, often cannot recognize or bind to substrates containing unnatural D-amino acids. acs.org Analogues with a D-amino acid at this position are resistant to degradation by key enzymes like endopeptidase-24.11 and endopeptidase-24.15. researchgate.net

Studies on glycosylated LHRH derivatives have demonstrated a marked increase in stability. researchgate.net For example, certain lactose-modified LHRH analogues were found to be stable in human plasma for over 4 hours. researchgate.net The half-lives of these glycosylated compounds were also significantly improved in rat kidney membrane and liver homogenate preparations compared to the parent LHRH. researchgate.net The strategic attachment of carbohydrate moieties can shield the peptide backbone from enzymatic attack, thereby prolonging its circulation time. uq.edu.au

Below is a data table summarizing the half-lives of various LHRH analogues in different in-vitro biological matrices, illustrating the impact of specific modifications on metabolic stability.

| Compound/Analogue | Biological Matrix | Half-life (minutes) | Reference |

| Native LHRH ([pGlu1]LHRH) | Rat Liver Homogenate | 5 | uq.edu.au |

| Native LHRH ([pGlu1]LHRH) | Rat Kidney Membranes | 3 | uq.edu.au |

| Native LHRH ([pGlu1]LHRH) | Human Plasma | 6 | uq.edu.au |

| Lac-[Q1][w6]LHRH | Rat Liver Homogenate | 117 | uq.edu.au |

| Lac-[Q1][w6]LHRH | Rat Kidney Membranes | 68 | uq.edu.au |

| Lac-[Q1][w6]LHRH | Human Plasma | Stable | uq.edu.au |

| Lac-[Q1]LHRH | Rat Liver Homogenate | 42 | uq.edu.au |

| GS4-[w6]LHRH | Rat Kidney Membranes | 103 | researchgate.net |

| LY616 & LY608 | Rat Liver Homogenate | 36 | researchgate.net |

Identification of Key Peptide Bond Cleavage Sites and Metabolite Characterization

The primary degradation of native LHRH is initiated by specific endopeptidases that cleave internal peptide bonds. The zinc metalloendopeptidase EC 3.4.24.15 (also known as EP24.15 or thimet oligopeptidase) is considered a main enzyme in LHRH metabolism. bioscientifica.com It cleaves the peptide at the Tyr⁵-Gly⁶ bond, producing the major metabolite LHRH-(1-5). bioscientifica.comoup.com Another enzyme, endopeptidase-24.11, can also cleave LHRH, but to a lesser extent, yielding pGlu-His-Trp-Ser-Tyr-Gly. researchgate.net Prolyl endopeptidase is also involved, first cleaving the peptide at the ninth position to generate LHRH-(1-9), which then serves as a better substrate for EP24.15. uq.edu.aubioscientifica.com

In analogues where the Gly⁶ is replaced, the cleavage pattern can be altered. For instance, chymotrypsin, a digestive enzyme, is known to cleave the Trp³-Ser⁴ bond in various LHRH analogues. oup.com In studies with glycosylated LHRH derivatives, the major cleavage sites were identified at the Trp³-Ser⁴ and Ser⁴-Tyr⁵ peptide bonds. researchgate.net For one specific analogue, LY618, analysis of its metabolites in rat liver homogenate revealed two major cleavage sites: between Pal(3)-Ser(4) and Leu(7)-Ilys(8). researchgate.net

The characterization of these metabolites is crucial for understanding the complete metabolic pathway of the drug. Techniques like liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MSn) are instrumental in identifying the fragments produced by enzymatic digestion. researchgate.net Interestingly, while several metabolites were identified upon incubation of some analogues in kidney membrane preparations, no degradation products were found in plasma for those same compounds, highlighting the tissue-specific nature of enzymatic degradation. uq.edu.au

The primary cleavage sites for native LHRH and some of its analogues are summarized in the table below.

| Peptide | Enzyme/System | Primary Cleavage Site(s) | Resulting Metabolites | Reference |

| Native LHRH | Endopeptidase 24.15 | Tyr⁵-Gly⁶ | LHRH-(1-5) | researchgate.netbioscientifica.com |

| Native LHRH | Prolyl Endopeptidase, then EP24.15 | Pro⁹-Gly¹⁰, then Tyr⁵-Gly⁶ | LHRH-(1-9), then LHRH-(1-5) | uq.edu.aubioscientifica.com |

| Various LHRH Analogues | Chymotrypsin | Trp³-Ser⁴ | N-terminal tripeptide and C-terminal heptapeptide | oup.com |

| Glycosylated Analogues | Kidney Membrane Enzymes | Trp³-Ser⁴, Ser⁴-Tyr⁵ | Various fragments | researchgate.net |

| LY618 Analogue | Rat Liver Homogenate | Pal(3)-Ser(4), Leu(7)-Ilys(8) | Various fragments | researchgate.net |

Design Principles for Enhancing Metabolic Stability: Amino Acid Modifications and Backbone Alterations

The insights gained from metabolic stability and cleavage site analysis have led to several design principles for creating more robust LHRH analogues. The overarching goal is to modify the peptide in ways that hinder protease recognition and binding without compromising its biological activity. researchgate.net

Amino Acid Modifications:

D-Amino Acid Substitution: As previously mentioned, replacing the L-amino acid at position 6 (and potentially other positions) with its D-isomer is a highly effective strategy. researchgate.netacs.orgontosight.ai This modification disrupts the stereochemistry required for protease binding, rendering the peptide bond resistant to cleavage. acs.org For example, leuprolide, which incorporates a D-Leu at position 6, is hydrolyzed much slower than other analogues. oup.com

Unnatural Amino Acids: The incorporation of non-proteinogenic amino acids can also enhance stability. acs.org These novel residues may have side chains or backbone structures that are not recognized by common proteases.

Glycosylation: Attaching carbohydrate moieties to the peptide can sterically hinder the approach of proteolytic enzymes. uq.edu.auresearchgate.net This strategy has been shown to significantly increase the half-life of LHRH analogues in various biological media. uq.edu.auresearchgate.net

Lipidation: The inclusion of lipoamino acids into the peptide sequence can render it more stable towards enzymatic degradation, likely by increasing its association with membranes and protecting it from soluble proteases. researchgate.net

Backbone Alterations:

N-methylation: Modifying the peptide backbone by adding a methyl group to the amide nitrogen (N-methylation) can prevent protease action. acs.org This alteration can, however, sometimes lead to a reduction in binding affinity. acs.org

Azapeptides: Replacing an α-carbon in the peptide backbone with a nitrogen atom creates an aza-amino acid residue. researchgate.net This modification can induce a bend or β-turn in the peptide's secondary structure, which can stabilize the active conformation and reduce susceptibility to enzymatic degradation. researchgate.net

Cyclization: Creating a cyclic peptide, either through a head-to-tail linkage or by forming a bridge between amino acid side chains, can increase structural rigidity. mdpi.com This conformational constraint can make the peptide a poor substrate for proteases and prevent degradation by exopeptidases that cleave from the ends of the peptide chain. mdpi.com

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains is a well-established method to increase the size and solubility of peptides, which can protect them from enzymatic degradation and reduce kidney clearance. acs.org

These design strategies, often used in combination, are crucial for developing LHRH analogues with improved pharmacokinetic profiles suitable for therapeutic use.

Comparative Analysis with Other Gnrh Antagonists: Mechanistic and Structural Perspectives

Structural Homologies and Distinctions among Different Generations of GnRH Antagonists

The journey from native GnRH to potent antagonists involved strategic amino acid substitutions. Native GnRH-I is a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. mdpi.comoup.com The amino acids at positions 1, 2, 3, 6, and 10 are considered critical for its function and three-dimensional structure. obgynkey.comunifi.it

First-generation antagonists, including compounds with a Phenylalanine at position 6 (Phe(6)-), were created by modifying the native GnRH sequence, particularly at positions 1, 2, 3, and 6. tci-thaijo.orgcambridge.org The substitution of Glycine (B1666218) (Gly) at position 6 with a hydrophobic D-amino acid, such as D-Phenylalanine (D-Phe), was a key modification. This change enhances receptor binding affinity and increases resistance to enzymatic degradation, which normally occurs between positions 5-6 and 6-7. obgynkey.comresearchgate.netoup.com

Third- and fourth-generation antagonists, such as Cetrorelix (B55110), Ganirelix, and Degarelix (B1662521), are the result of more extensive modifications. These molecules typically feature multiple substitutions with unnatural and D-configuration amino acids, not only at position 6 but also at positions 1, 2, 3, 5, 8, and 10. tci-thaijo.orgd-nb.info For instance, later-generation antagonists often incorporate bulky, hydrophobic N-terminal amino acids (e.g., Ac-D-Nal) and complex, charged D-amino acids at position 6 (e.g., D-Citrulline, D-Homocitrulline) to optimize potency and solubility while minimizing the histamine-releasing side effects that were a concern with earlier compounds. tci-thaijo.orgoup.com

| Compound | Generation | Amino Acid Sequence (Positions 1-10) | |||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|

| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | ||

| Native GnRH-I | N/A | pGlu | His | Trp | Ser | Tyr | Gly | Leu | Arg | Pro | Gly-NH₂ |

| [D-Phe², D-Trp³, D-Phe⁶]-LHRH | First (Representative) | pGlu | D-Phe | D-Trp | Ser | Tyr | D-Phe | Leu | Arg | Pro | Gly-NH₂ |

| Cetrorelix | Third | Ac-D-Nal | D-Cpa | D-Pal | Ser | Tyr | D-Cit | Leu | Arg | Pro | D-Ala-NH₂ |

| Ganirelix | Third | Ac-D-Nal | D-Cpa | D-Pal | Ser | hArg(Et₂) | D-hArg(Et₂) | Leu | Lys(iPr) | Pro | D-Ala-NH₂ |

| Degarelix | Third | Ac-D-Nal | D-Cpa | D-Pal | Ser | Aph(Hor) | D-Aph(Cbm) | Leu | Lys(iPr) | Pro | D-Ala-NH₂ |

Table comparing the amino acid sequences of native GnRH, a representative first-generation antagonist, and later-generation antagonists. Bolded entries indicate substitutions from the native GnRH sequence. mdpi.comtci-thaijo.orgunifi.itd-nb.infocpcscientific.com

Comparative Receptor Binding Profiles and In Vitro Potencies

A primary objective in developing GnRH antagonists is to achieve high binding affinity for the GnRH receptor (GnRHR) without initiating signal transduction. First-generation antagonists with a D-amino acid at position 6, such as LHRH, Phe(6)-, were designed for and achieved high-affinity binding. nih.govpnas.org

Later-generation antagonists have maintained or enhanced this high potency. For example, Cetrorelix exhibits a binding affinity approximately 20 times higher than native LHRH. d-nb.info Comparative in vitro studies allow for the quantification of the inhibitory potency of these compounds, often expressed as the half-maximal inhibitory concentration (IC50). These studies reveal that while all modern antagonists are highly potent, subtle differences exist.

One study comparing third-generation antagonists found that Cetrorelix was more potent at inhibiting GnRH-induced intracellular calcium release than Ganirelix and Teverelix. mdpi.comdntb.gov.ua In another assay measuring the inhibition of GnRH-mediated cAMP accumulation in SH-SY5Y cells, Cetrorelix again showed the highest potency. researchgate.netnih.gov These differences in in vitro potency, even among structurally similar third-generation compounds, underscore the impact of specific amino acid substitutions on receptor interaction.

| Antagonist | Assay | Cell Line | Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Cetrorelix | Inhibition of GnRH-induced cAMP accumulation | SH-SY5Y/GnRHR | 1.56 ± 2.49 nM | researchgate.net |

| Ganirelix | 16.60 ± 3.76 nM | |||

| Teverelix | 62.80 ± 3.77 nM | |||

| Cetrorelix | Inhibition of GnRH-induced Intracellular Ca²⁺ Increase | HEK293/GnRHR | More potent than Ganirelix & Teverelix | mdpi.com |

| Ganirelix | - | |||

| Teverelix | - |

Table showing comparative in vitro potencies of third-generation GnRH antagonists from selected studies. Note that direct comparative data for first-generation antagonists like LHRH, Phe(6)- in the same modern assays are limited.

Analysis of Differential Molecular and Cellular Mechanisms of Action

The principal mechanism of all GnRH antagonists is the competitive blockade of the GnRHR. tci-thaijo.org The GnRHR primarily couples to the Gαq/11 protein, which activates phospholipase Cβ (PLCβ), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium and the activation of protein kinase C (PKC), ultimately triggering LH and FSH synthesis and release. mdpi.com By binding to the receptor without activating this pathway, antagonists effectively halt this process. pnas.org

However, research indicates that the actions of GnRH antagonists can be more complex than simple competitive inhibition. Structurally different antagonists can stabilize distinct receptor conformations, leading to differential or "biased" signaling. This means that while they all block the primary Gαq/11 pathway, they can have varied effects on other signaling cascades. nih.gov

For instance, some studies suggest GnRHR can also couple to Gαs or Gαi proteins. mdpi.com The activation of Gαi by certain GnRH antagonists has been linked to anti-proliferative effects in peripheral tumor cells, a mechanism independent of their pituitary action. aacrjournals.org Furthermore, antagonists show differential effects on downstream signaling molecules. A comparative study of Cetrorelix, Ganirelix, and Teverelix found that while all three inhibited GnRH-induced phosphorylation of ERK1/2 and CREB, they had varied effects on β-catenin activation. nih.govnih.gov In HEK293 cells, Cetrorelix and Ganirelix inhibited GnRH-induced β-catenin activation, but Teverelix did not. nih.gov

These findings suggest that the structural evolution from first-generation antagonists like LHRH, Phe(6)- to later generations has not only refined physicochemical properties but has also introduced a layer of mechanistic complexity, resulting in compounds with potentially different cellular and physiological profiles beyond their shared primary function of gonadotropin suppression.

Future Directions in Lhrh, Phe 6 Analogue Research

Development of Next-Generation Analogues with Enhanced Receptor Selectivity and Potency

A primary objective in the ongoing development of LHRH analogues is the creation of new molecules with improved potency and selectivity for the GnRH receptor (GnRHR). Enhanced potency allows for greater therapeutic effects, while increased selectivity can minimize off-target interactions. Researchers are leveraging detailed structural and functional information to guide the rational design of these next-generation compounds. pnas.orgnih.govresearchgate.net

Recent high-resolution structures of the GnRHR, obtained through techniques like cryo-electron microscopy (cryo-EM), have provided unprecedented insights into how ligands bind to the receptor. pnas.orgnih.govresearchgate.net These studies have revealed a conserved "U"-shaped conformation of GnRH when bound to the receptor, a critical feature for high-affinity interaction. pnas.orgnih.gov This structural data illuminates the precise contact points between the ligand and key residues on the receptor, which is invaluable for designing new analogues with optimized binding characteristics. pnas.orgnih.govresearchgate.net

A well-established strategy for enhancing the properties of LHRH analogues is the substitution of specific amino acids. Replacing the glycine (B1666218) at position 6 with a D-amino acid, for instance, is known to stabilize a crucial β-II' turn structure in the peptide. mdpi.com This modification not only increases binding affinity significantly but also makes the analogues more resistant to enzymatic degradation, thereby improving their stability and half-life. mdpi.comuq.edu.au The development of analogues like Leuprolide, which incorporates a D-leucine at position 6, exemplifies the success of this approach. mdpi.comresearchgate.net Future efforts will build on this principle, exploring a wider range of substitutions to fine-tune receptor interaction and function.

| Analogue/Modification Strategy | Key Structural Feature | Impact on Receptor Interaction/Function | Reference(s) |

| D-Amino Acid Substitution (e.g., at position 6) | Enhances β-II' turn conformation. | Increases binding affinity and stabilizes the folded structure, enhancing potency and resistance to degradation. | mdpi.com |

| Modifications at position 10 | Improves stability and potency. | Contributes to improved pharmacokinetic profile. | mdpi.com |

| Incorporation of p-Ureido-phenylalanines | Novel substitutions at positions 5 and 6. | Can lead to the development of long-acting antagonists with high affinity and selectivity. | researchgate.net |

| Conjugation to other molecules (e.g., Curcumin) | Attachment of therapeutic agents to an LHRH analogue like [D-Lys⁶]-LHRH. | Creates targeted drug delivery systems that retain high binding affinity for the LHRH receptor on cancer cells. | nih.gov |

Exploration of Unconventional GnRH Receptor-Mediated Signaling Pathways

While the classical signaling pathway for the GnRH receptor in pituitary gonadotropes involves coupling to Gαq/11 proteins and subsequent activation of phospholipase C (PLC), a growing body of evidence reveals a more complex and diverse signaling landscape. mdpi.comkarger.comconicet.gov.ar Research is increasingly focused on these unconventional signaling pathways, particularly in extra-pituitary tissues and cancer cells where GnRH receptors are also expressed. aacrjournals.orgresearchgate.net

It is now understood that the GnRH receptor can couple to multiple G proteins, including Gαi and Gαs, in addition to Gαq. karger.comconicet.gov.arcdnsciencepub.com This differential coupling can lead to the activation of a variety of downstream effectors and cellular responses. For example, in some cancer cells, the anti-proliferative effects of GnRH analogues appear to be mediated through Gαi coupling, a pathway distinct from the Gαq-mediated stimulation of gonadotropin release in the pituitary. aacrjournals.orgresearchgate.net This finding is particularly intriguing as this Gαi-coupled state can be activated by both GnRH agonists and antagonists. researchgate.netaacrjournals.org

Beyond G-protein coupling, GnRH receptor activation can trigger several other signaling cascades, including:

Mitogen-Activated Protein Kinase (MAPK) Pathways: The ERK, JNK, and p38 MAPK cascades can all be activated by the GnRH receptor, influencing processes like gene transcription and cell proliferation. karger.comresearchgate.net

Small GTPases: Proteins like Rac and CDC42 have been implicated in GnRH signaling to MAPK pathways and in mediating cytoskeletal reorganization. karger.com

Cross-talk with other receptor systems: Evidence suggests interactions between GnRH receptor signaling and other pathways, such as those for prostaglandins (B1171923) and the Epidermal Growth Factor Receptor (EGFR). karger.comresearchgate.net

The ability of the GnRH receptor to engage these diverse signaling networks, a concept known as "ligand-induced selective-signaling," suggests that different analogues could be designed to preferentially activate specific pathways. researchgate.net This opens up the possibility of developing biased agonists or antagonists that trigger a desired therapeutic response (e.g., anti-proliferative effects via Gαi) while minimizing other effects (e.g., hormonal changes via Gαq).

| Signaling Pathway | Key Mediators | Cellular Context/Response | Reference(s) |

| Classical Gαq Pathway | Gαq/11, Phospholipase C (PLC), IP₃, DAG, PKC | Pituitary gonadotropes; stimulation of LH and FSH synthesis and release. | mdpi.comkarger.com |

| Gαi Pathway | Gαi, cAMP/PKA cascade | Cancer cells; mediates anti-proliferative and pro-apoptotic effects. Can be activated by both agonists and antagonists. | aacrjournals.orgresearchgate.net |

| Gαs Pathway | Gαs, Adenylyl Cyclase, cAMP | Demonstrated in rat gonadotropes and certain tumors; physiological role is less defined. | karger.comconicet.gov.ar |

| MAPK Cascades | ERK, JNK, p38 | Tumor cell lines; influences gene expression, cell proliferation, and stress-activated apoptotic pathways. | karger.comaacrjournals.orgfrontiersin.org |

| Small GTPase Signaling | Rac, CDC42 | GnRH receptor-expressing cells; involved in cytoskeletal reorganization and signaling to MAPK pathways. | karger.com |

Integration of High-Throughput Screening and Advanced Computational Design Methodologies

The discovery and optimization of novel LHRH analogues is being revolutionized by the integration of high-throughput screening (HTS) and advanced computational methods. nih.govmdpi.com These in silico approaches allow researchers to rapidly evaluate vast libraries of potential compounds, significantly accelerating the pace of drug discovery while reducing costs. mdpi.comnih.gov

Structure-based virtual screening (SBVS) is a key computational technique in this domain. nih.govmdpi.com Using the 3D structure of the GnRH receptor, SBVS methods employ molecular docking algorithms to predict how different ligands will bind to the receptor's active site. nih.govmdpi.com These simulations estimate the binding affinity and identify the most promising candidates from large virtual libraries, which can contain millions of compounds. nih.gov This allows researchers to prioritize a smaller, more manageable number of molecules for actual synthesis and experimental testing. mdpi.com

The process typically involves:

Creation of Virtual Libraries: Designing and compiling large databases of digital peptide structures for screening. mdpi.com

Molecular Docking: Simulating the interaction of each peptide in the library with a 3D model of the GnRH receptor to predict binding modes and affinities. nih.govmdpi.com

Prioritization: Ranking the compounds based on their predicted binding scores and other desirable properties. nih.gov

Experimental Validation: Synthesizing the top-ranked "hits" and testing their actual binding affinity and biological activity in laboratory assays. mdpi.commdpi.com

These computational platforms are becoming increasingly sophisticated, incorporating machine learning and artificial intelligence to improve the accuracy of predictions. nih.gov By combining detailed structural knowledge of the receptor with powerful computational screening and design tools, scientists can more rationally design novel LHRH, Phe(6)- and other analogues with tailored properties, moving beyond traditional trial-and-error approaches. mdpi.comrsc.org

Applications in Complex In Vitro Systems and Advanced Animal Models for Fundamental Biological Discoveries

The application of LHRH, Phe(6)- and other analogues in sophisticated research models is crucial for validating their therapeutic potential and for uncovering fundamental biological mechanisms. These models range from complex cell-based systems to advanced animal models that more closely mimic human physiology and disease.